![molecular formula C11H18N2O2S B2813342 4-amino-N-butyl-N-methylbenzenesulfonamide CAS No. 217798-66-8](/img/structure/B2813342.png)
4-amino-N-butyl-N-methylbenzenesulfonamide
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Overview
Description
4-amino-N-butyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-amino-N-butyl-N-methylbenzenesulfonamide consists of 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 242.108902 Da .Physical And Chemical Properties Analysis
4-amino-N-butyl-N-methylbenzenesulfonamide has a predicted melting point of 142.72°C and a predicted boiling point of approximately 388.1°C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 , and the refractive index is predicted to be n20D 1.55 .Scientific Research Applications
Immunomodulatory Activity
Derivatives of amino compounds exhibit antiviral properties and radical regulatory activity against various types of organic radicals. Studies have shown that certain aminophenol compounds can stimulate the production of interferons by peripheral blood mononuclear cells and T-lymphocytes without exerting a toxic effect at certain concentrations. This suggests potential immunomodulatory applications, highlighting the significance of investigating these derivatives further (Nizheharodava et al., 2020).
Anti-HIV Activity
Research into N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives has identified compounds with promising anti-HIV-1 activity. These studies offer insight into structure-activity relationships and pave the way for developing new therapeutic agents against HIV (Brzozowski & Sa̧czewski, 2007).
Anti-inflammatory Applications
The synthesis of amino derivatives bound to the carboxyl group of mefenamic acid, a known NSAID, has led to compounds with significant anti-inflammatory activity. Among these, the 4-amino-N-methylbenzenesulfonamide derivative showcased an effect comparable to diclofenac, suggesting a potential for developing new anti-inflammatory agents (Mahdi, 2008).
Molecular and Structural Characterization
Efforts in synthesizing and characterizing sulfonamide derivatives, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, have been documented. These studies include crystallographic characterization, offering valuable insights into the molecular structure and potential applications in drug design and development (Stenfors & Ngassa, 2020).
Quantum-chemical Calculations
Quantum-chemical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds have been performed to define their optimized state and predict molecular properties. Such theoretical studies are crucial for understanding the electronic structure and potential reactivity of these compounds (Peiming et al., 2022).
Antibacterial and Anti-inflammatory Studies
The synthesis of sulfonamides bearing a 1,4-benzodioxin ring has demonstrated suitable antibacterial potential and possible therapeutic applications for inflammatory ailments. This research suggests a foundation for introducing new drug candidates for treating various diseases (Abbasi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-butyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-4-9-13(2)16(14,15)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLGCVXRTFDKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-butyl-N-methylbenzenesulfonamide |
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